REACTION_SMILES
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[C:1]([O:2][CH2:10][CH:11]=[C:12]([CH2:13][CH2:14][c:15]1[c:16]([OH:25])[c:17]([CH3:24])[c:18]([CH3:23])[c:19]([OH:22])[c:20]1[CH3:21])[CH3:26])(=[O:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1.[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1>>[CH2:10]=[CH:11][C:12]1([CH3:26])[CH2:13][CH2:14][c:15]2[c:16]([c:17]([CH3:24])[c:18]([CH3:23])[c:19]([OH:22])[c:20]2[CH3:21])[O:25]1
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Name
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CC(=CCOC(=O)c1ccccc1)CCc1c(C)c(O)c(C)c(C)c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=CCOC(=O)c1ccccc1)CCc1c(C)c(O)c(C)c(C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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C=CC1(C)CCc2c(C)c(O)c(C)c(C)c2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |